molecular formula C7H13N3 B13456383 4-Amino-1-methylpiperidine-3-carbonitrile

4-Amino-1-methylpiperidine-3-carbonitrile

Katalognummer: B13456383
Molekulargewicht: 139.20 g/mol
InChI-Schlüssel: CZMRSAUYYRMITI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-methylpiperidine-3-carbonitrile is a chemical compound with the molecular formula C7H13N3. It is a pale-yellow to yellow-brown solid that is used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, a methyl group, and a carbonitrile group attached to a piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpiperidine-3-carbonitrile typically involves the reaction of 4-Amino-1-methylpiperidine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-1-methylpiperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Amino-1-methylpiperidine-3-carbonitrile is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Amino-1-methylpiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Amino-1-methylpiperidine
  • 4-Amino-1-methylpiperidine-4-carbonitrile
  • 4-Amino-1-methylpiperidine-3-carboxamide

Uniqueness

4-Amino-1-methylpiperidine-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, allows for unique interactions with molecular targets compared to similar compounds .

Eigenschaften

Molekularformel

C7H13N3

Molekulargewicht

139.20 g/mol

IUPAC-Name

4-amino-1-methylpiperidine-3-carbonitrile

InChI

InChI=1S/C7H13N3/c1-10-3-2-7(9)6(4-8)5-10/h6-7H,2-3,5,9H2,1H3

InChI-Schlüssel

CZMRSAUYYRMITI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C(C1)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.